molecular formula C8H18O3 B3192426 1,2-Propanediol, 3-isopentyloxy- CAS No. 627-92-9

1,2-Propanediol, 3-isopentyloxy-

Cat. No. B3192426
CAS RN: 627-92-9
M. Wt: 162.23 g/mol
InChI Key: AIOHBDYXYKMBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Propanediol, 3-isopentyloxy-, also known as 3-(Isopentyloxy)-1,2-propanediol, is an organic compound . It belongs to the class of organic compounds known as monoalkylglycerols . These are glycerolipids containing exactly one aliphatic chain linked to the glycerol moiety .


Molecular Structure Analysis

The molecular formula of 1,2-Propanediol, 3-isopentyloxy- is C8H18O3 . It has a molecular weight of 162.23 .


Chemical Reactions Analysis

1,2-Propanediol can undergo various chemical reactions. For instance, it can be esterified with propanoic acid to form a diester . This reaction is catalyzed by a clay supported heteropolyacid . Another reaction involves the hydrogenolysis of glycerol to produce 1,2-propanediol .

properties

CAS RN

627-92-9

Product Name

1,2-Propanediol, 3-isopentyloxy-

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

3-(3-methylbutoxy)propane-1,2-diol

InChI

InChI=1S/C8H18O3/c1-7(2)3-4-11-6-8(10)5-9/h7-10H,3-6H2,1-2H3

InChI Key

AIOHBDYXYKMBIF-UHFFFAOYSA-N

SMILES

CC(C)CCOCC(CO)O

Canonical SMILES

CC(C)CCOCC(CO)O

Other CAS RN

627-92-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude isoamyl glycidyl ether (140 g), water (140 g; 7.78 mol), lauric acid (7.64 g; 0.038 mol) and potassium hydroxide (2.14 g; 0.038 mol) were placed in a 2-l autoclave, and the mixture was heated up to 157° C. while stirring it. The mixture was stirred for 5 hours as it was, and was then allowed to cool down to room temperature. The mixture was extracted with ethyl acetate (500 ml), and the extract was washed twice with water (300 ml). The solvent was then distilled off to obtain 157 g of crude monoisoamyl glyceryl ether. This crude product was purified by vacuum distillation (2 mmHg, 114-115° C.) to obtain 103 g of monoisoamyl glyceryl ether as a colorless transparent oil (total yield: 71%). Quenching of a proton signal (methylene in an epoxy ring) at δ=2.60, 2.80 was observed by 1H-NMR (200 MHz), thereby identifying the compound. The purity of the compound was found to be at least 99% by GLC.
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
7.64 g
Type
catalyst
Reaction Step Three
Quantity
2.14 g
Type
catalyst
Reaction Step Four

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